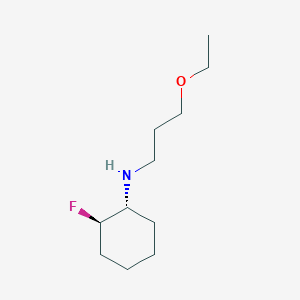

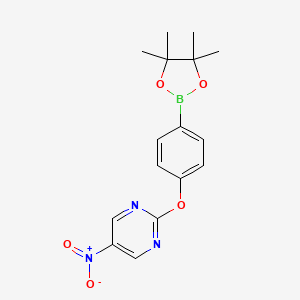

![molecular formula C13H11ClF3N3O2 B1485871 2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one CAS No. 439097-27-5](/img/structure/B1485871.png)

2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one

Overview

Description

The compound “2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is related to a class of compounds known as pyridines, which are aromatic heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the hydrazinylidene group . Pyridines are generally reactive towards electrophilic aromatic substitution . The trifluoromethyl group can also influence the compound’s reactivity due to its high electronegativity .Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines (TFMP), which include the compound , are widely used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Veterinary Applications

Two veterinary products containing the TFMP moiety have been granted market approval . These products leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Functionalization Studies

2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .

Design and Synthesis of Fungicides

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O2/c14-9-4-7(13(15,16)17)5-18-12(9)20-19-6-8-10(21)2-1-3-11(8)22/h4-6,21H,1-3H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMEMAWULSYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135482561 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

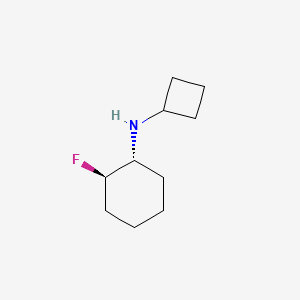

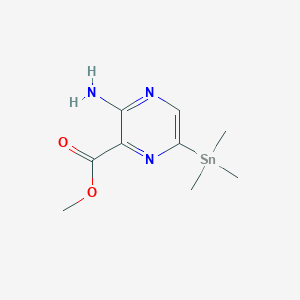

![2-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485793.png)

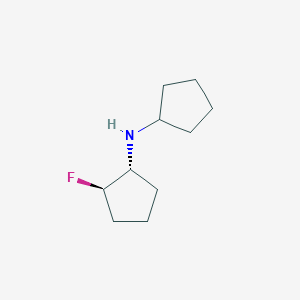

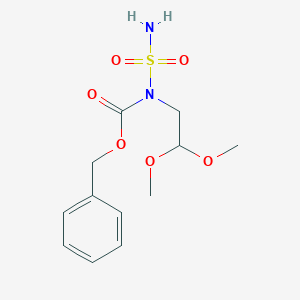

![(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol](/img/structure/B1485796.png)

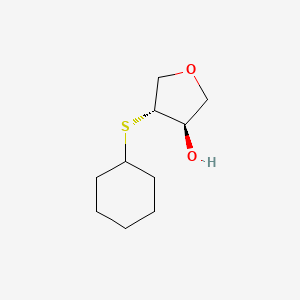

![(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485797.png)

![(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485804.png)

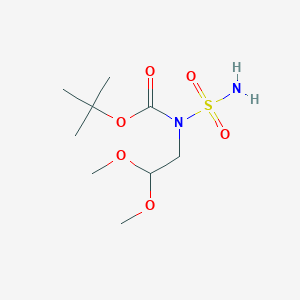

![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)